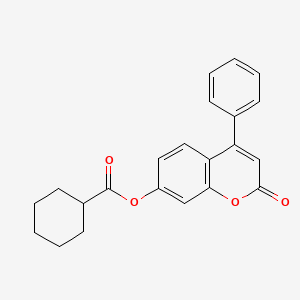![molecular formula C15H13BrN2S B5548607 2-[(4-bromobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5548607.png)
2-[(4-bromobenzyl)thio]-4,6-dimethylnicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Introduction 2-[(4-bromobenzyl)thio]-4,6-dimethylnicotinonitrile is a compound of interest in the field of organic chemistry, particularly in the synthesis and study of novel organic molecules.
Synthesis Analysis The synthesis of related bromobenzyl compounds involves various chemical reactions. For instance, the reaction between 3-bromo-2-nitrobenzo[b]thiophene and certain amines in N,N-dimethylformamide can yield N-substituted aromatic compounds through nucleophilic substitution, which might be relevant to the synthesis of compounds like 2-[(4-bromobenzyl)thio]-4,6-dimethylnicotinonitrile (Guerrera, Salerno, Lamartina, & Spinelli, 1995).
Molecular Structure Analysis The molecular structure of such compounds is often elucidated using spectroscopic techniques. For example, the structure of similar bromobenzyl compounds has been determined using methods like 1H NMR, IR, and Mass spectroscopy (Kaneria, Thumar, Ladva, & Vadodaria, 2016).
Chemical Reactions and Properties The chemical reactions involving bromobenzyl groups can be quite varied. One study describes the use of the 2-bromobenzylidene group as a protecting/radical-translocating group for specific radical reactions (Sakaguchi, Hirano, Matsuda, & Shuto, 2006).
Physical Properties Analysis The physical properties of such compounds would typically include their melting point, solubility, and crystalline structure. For instance, a related compound, 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, has been synthesized and its crystalline structure analyzed (Kumar et al., 2016).
Chemical Properties Analysis The chemical properties of 2-[(4-bromobenzyl)thio]-4,6-dimethylnicotinonitrile would be influenced by the functional groups present in the molecule. For example, the bromobenzyl group can impact the reactivity and stability of the molecule, as seen in studies of similar compounds (Bashandy, Abdelall, & El-Morsy, 2008).
科学的研究の応用
Brominated Compounds in Organic Synthesis
Brominated organic compounds, such as "2-[(4-bromobenzyl)thio]-4,6-dimethylnicotinonitrile," are often key intermediates in the synthesis of various pharmaceuticals and agrochemicals. A practical synthesis method for brominated biphenyls showcases the importance of brominated intermediates in manufacturing anti-inflammatory and analgesic materials, highlighting the broader utility of brominated compounds in organic synthesis (Qiu et al., 2009).
Brominated Flame Retardants
Research on novel brominated flame retardants (NBFRs) and their occurrence in various environments emphasizes the role of brominated compounds in enhancing fire resistance in consumer goods and building materials. This area of research is crucial for developing safer and more effective fire retardants, which could potentially involve derivatives of complex brominated molecules such as "2-[(4-bromobenzyl)thio]-4,6-dimethylnicotinonitrile" (Zuiderveen et al., 2020).
Environmental and Health Implications
The environmental concentrations, toxicology of tribromophenol, and related brominated compounds provide insights into the fate and behavior of brominated chemicals in the environment. Understanding these aspects is critical for assessing the environmental impact and potential health risks associated with the production and use of brominated compounds, including those structurally related to "2-[(4-bromobenzyl)thio]-4,6-dimethylnicotinonitrile" (Koch & Sures, 2018).
Analytical Methods in Antioxidant Activity
Analytical methods for determining antioxidant activity are essential in evaluating the potential antioxidant properties of brominated compounds. These methods, such as ORAC, FRAP, and DPPH assays, could be applicable for assessing the antioxidant capacity of brominated molecules like "2-[(4-bromobenzyl)thio]-4,6-dimethylnicotinonitrile" and understanding their potential health benefits or risks (Munteanu & Apetrei, 2021).
特性
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-4,6-dimethylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2S/c1-10-7-11(2)18-15(14(10)8-17)19-9-12-3-5-13(16)6-4-12/h3-7H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AULAUTWMVZMYJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridinecarbonitrile, 2-[[(4-bromophenyl)methyl]thio]-4,6-dimethyl- | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(2-methyl-3-thienyl)methylene]-3-nitrobenzohydrazide](/img/structure/B5548525.png)
![1-ethyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5548528.png)
![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5548541.png)

![5-isobutyl-1'-(pyrazin-2-ylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5548550.png)

![N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxy-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5548560.png)
![5-(4-tert-butylphenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5548562.png)
![3-[(2-{1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5548565.png)
![2-fluoro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide](/img/structure/B5548571.png)
![ethyl 5-methyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5548578.png)

![(3R*,5S*)-N-[(1-ethyl-1H-indazol-3-yl)methyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5548592.png)
![4-hydroxy-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide](/img/structure/B5548595.png)